Cas no 1042877-07-5 (2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)

2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde is a fluorinated aromatic compound featuring a [1,2,4]oxadiazole core linked to a benzaldehyde moiety via a methoxy bridge. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it valuable in medicinal chemistry and agrochemical research as a versatile intermediate. Its structural rigidity and polar functional groups contribute to strong binding affinity in target interactions, particularly in enzyme inhibition studies. The compound’s stability under physiological conditions and synthetic adaptability further support its utility in the development of bioactive molecules. Suitable for cross-coupling and nucleophilic substitution reactions, it serves as a key building block in heterocyclic synthesis.
2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde structure
1042877-07-5 structure
商品名:2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde
CAS番号:1042877-07-5
MF:C17H11F3N2O3
メガワット:348.276054620743
CID:5166420

2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde
    • インチ: 1S/C17H11F3N2O3/c18-17(19,20)13-7-5-11(6-8-13)16-21-15(25-22-16)10-24-14-4-2-1-3-12(14)9-23/h1-9H,10H2
    • InChIKey: CRTOONVBZUAXSU-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=CC=CC=C1OCC1ON=C(C2=CC=C(C(F)(F)F)C=C2)N=1

2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A748157-1g
2-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
1042877-07-5 97%
1g
$695.0 2024-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD606021-1g
2-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
1042877-07-5 97%
1g
¥4774.0 2023-03-01
Chemenu
CM484804-1g
2-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
1042877-07-5 97%
1g
$681 2023-03-01

2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 関連文献

2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehydeに関する追加情報

Comprehensive Overview of 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde (CAS No. 1042877-07-5)

The compound 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde (CAS No. 1042877-07-5) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethylphenyl group and an oxadiazole ring, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets.

In recent years, the demand for fluorinated compounds like 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in medicinal chemistry to develop next-generation therapeutics with improved pharmacokinetic properties. The oxadiazole moiety, in particular, is known for its versatility in forming hydrogen bonds, making it a key scaffold in designing enzyme inhibitors.

From an industrial perspective, CAS No. 1042877-07-5 is often discussed in forums focusing on high-value chemical intermediates. Its synthesis involves multi-step organic reactions, including condensation and cyclization, which are topics of interest for chemists optimizing green chemistry protocols. Environmental sustainability is a hot topic, and researchers are exploring catalytic methods to reduce waste in the production of such compounds.

The benzaldehyde derivative aspect of this molecule also opens doors for applications in material science. For instance, its aromatic properties make it a candidate for developing organic electronic materials, a field that has seen exponential growth due to the demand for flexible and lightweight devices. Searches for aromatic aldehydes in OLEDs often lead to discussions about derivatives like this compound.

Another area of interest is the compound's potential role in antimicrobial research. With the rise of antibiotic resistance, scientists are investigating novel heterocyclic compounds to combat resistant pathogens. The [1,2,4]oxadiazole ring in 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has shown promise in preliminary studies, sparking further exploration.

For those searching "oxadiazole derivatives in drug design" or "trifluoromethylphenyl applications," this compound serves as a prime example of how subtle structural modifications can lead to significant biological activity. Its CAS No. 1042877-07-5 is frequently cited in patents and academic papers, highlighting its commercial and scientific relevance.

In summary, 2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a convergence of multiple research frontiers—medicinal chemistry, material science, and sustainable synthesis. Its versatility and potential applications ensure it remains a focal point for innovation in the chemical sciences.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1042877-07-5)2-[3-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde
A992708
清らかである:99%
はかる:1g
価格 ($):626.0